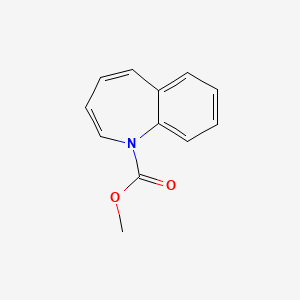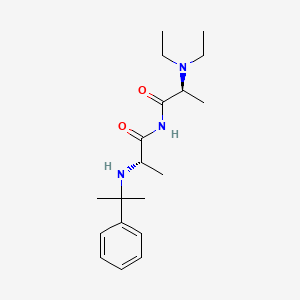![molecular formula C9H4Cl3F3N2OS B14334069 1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- CAS No. 105391-44-4](/img/structure/B14334069.png)
1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which can then undergo cyclization to form the indazole core .
Industrial Production Methods
Industrial production of this compound typically involves metal-catalyzed reactions to ensure high yields and minimal byproducts. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the presence of an organometallic reagent and oxygen as the terminal oxidant .
化学反応の分析
Types of Reactions
1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1H-Indazole: A simpler indazole compound without the trichloromethylthio and trifluoromethoxy groups.
2H-Indazole: Another indazole isomer with different chemical properties.
Imidazoles: A related class of heterocycles with similar applications in medicine and industry.
Uniqueness
1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity, while the trichloromethylthio group provides additional reactivity and potential for further functionalization .
特性
CAS番号 |
105391-44-4 |
|---|---|
分子式 |
C9H4Cl3F3N2OS |
分子量 |
351.6 g/mol |
IUPAC名 |
1-(trichloromethylsulfanyl)-6-(trifluoromethoxy)indazole |
InChI |
InChI=1S/C9H4Cl3F3N2OS/c10-8(11,12)19-17-7-3-6(18-9(13,14)15)2-1-5(7)4-16-17/h1-4H |
InChIキー |
VGLHWGGREMGPAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N(N=C2)SC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


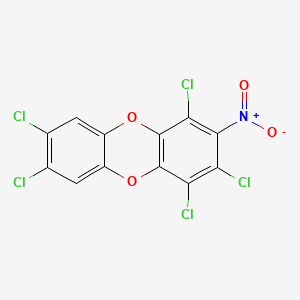

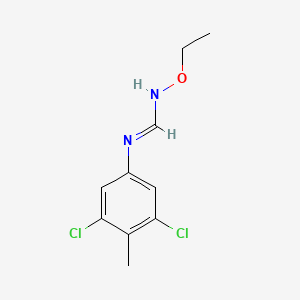
![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
![4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14334011.png)
![5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one](/img/structure/B14334022.png)
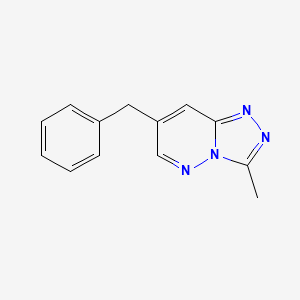
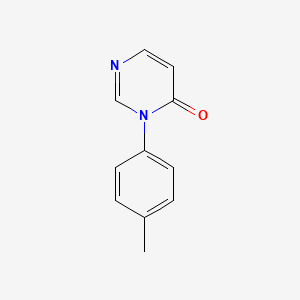
![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)

-](/img/structure/B14334052.png)
